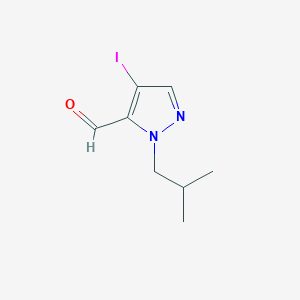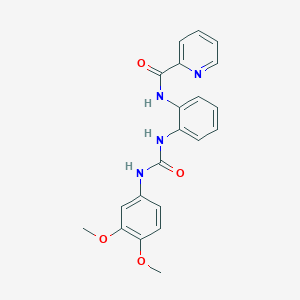
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone, also known as MTDPAM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTDPAM belongs to the class of azetidinone derivatives and has been studied for its potential use in treating various neurological disorders.
Aplicaciones Científicas De Investigación
Antipsychotic Activity
A study by Gopi, Sastry, and Dhanaraju (2017) focused on designing, synthesizing, and assessing the antipsychotic activity of novel derivatives including thiadiazole compounds. The compound 2-Amino-6-(3-hydroxy-4-methylphenyl) pyrimidine-4-yl) (7-chloro-10-(3-(N, N-dimethylamino) propyl)-10H-phenothiazine-3-yl) methanone (GC8) was found to exhibit high potency for catalepsy induction, suggesting its potential as an antipsychotic agent (Gopi, Sastry, & Dhanaraju, 2017).
Antimicrobial Activity
Sah, Bidawat, Seth, and Gharu (2014) synthesized derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and tested their antimicrobial activities against various bacterial and fungal strains. The study highlighted moderate antimicrobial activity of these compounds (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Activity
A study by Bhole and Bhusari (2011) explored the synthesis of thiadiazole derivatives and their antitumor activity. They reported inhibitory effects on various cancer cell lines, particularly on leukemia, non-small lung cancer, and renal cancer, showcasing the potential anticancer applications of these compounds (Bhole & Bhusari, 2011).
Propiedades
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-11(8-17)9-19-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEWDVNTEQCNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2946140.png)


![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)

![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)


![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)




